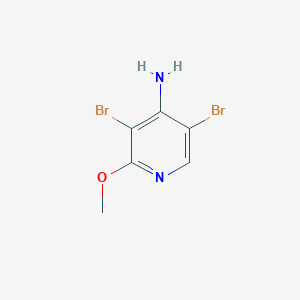

3,5-Dibromo-2-methoxypyridin-4-amine

Descripción general

Descripción

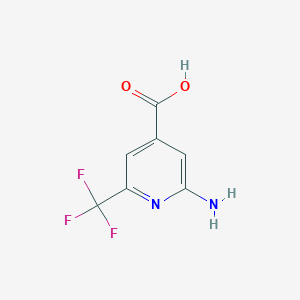

3,5-Dibromo-2-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H6Br2N2O and a molecular weight of 281.93 . It is a white to yellow solid .

Molecular Structure Analysis

The IUPAC name for this compound is 3,5-dibromo-2-methoxy-4-pyridinamine . The InChI code is 1S/C6H6Br2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10) .Physical And Chemical Properties Analysis

3,5-Dibromo-2-methoxypyridin-4-amine is a white to yellow solid . It has a molecular weight of 281.93 .Aplicaciones Científicas De Investigación

Biogenic Amines in Fish Safety

Biogenic amines, formed by the decarboxylation of amino acids, play significant roles in fish safety and quality. While histamine is widely associated with scombroid food poisoning, its presence alone may not suffice to cause toxicity unless potentiated by other amines like putrescine and cadaverine. These amines also contribute to fish spoilage, with cadaverine being a useful index for the initial decomposition stage. Understanding the relationships between these amines can elucidate the mechanisms of scombroid poisoning and ensure the safety of fish products (Bulushi et al., 2009).

Surface Chemistry for Biomolecule Immobilization

Plasma surface treatments and plasma polymerization can create polymeric surfaces with reactive chemical groups such as amine, carboxy, hydroxy, and aldehyde. These surfaces are crucial for the covalent immobilization of biomolecules, promoting bio-specific interfacial responses. However, the shelf life of amine surfaces can be limited due to post-plasma oxidation reactions, highlighting the importance of understanding surface chemistry for effective biomolecule immobilization (Siow et al., 2006).

Synthesis and Complexation of Aminopyridines

Aminopyridines, including 3,5-Dibromo-2-methoxypyridin-4-amine, have been extensively studied for their diverse pharmacological activities. This research delves into efficient synthesis procedures, coordination with metals, and the array of solvents used for purification, aiming to develop compounds with high bioactivity and low toxicity. The exploration of synthetic methods and biological activities associated with aminopyridine derivatives can significantly contribute to pharmaceutical and chemical industries (Orie et al., 2021).

Safety And Hazards

The safety data sheet for 3,5-Dibromo-2-methoxypyridin-4-amine suggests that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water .

Propiedades

IUPAC Name |

3,5-dibromo-2-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATSPPDLTHUICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2-methoxypyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1403506.png)

![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)

![Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate](/img/structure/B1403518.png)

![(5aS,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide](/img/structure/B1403521.png)

![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)